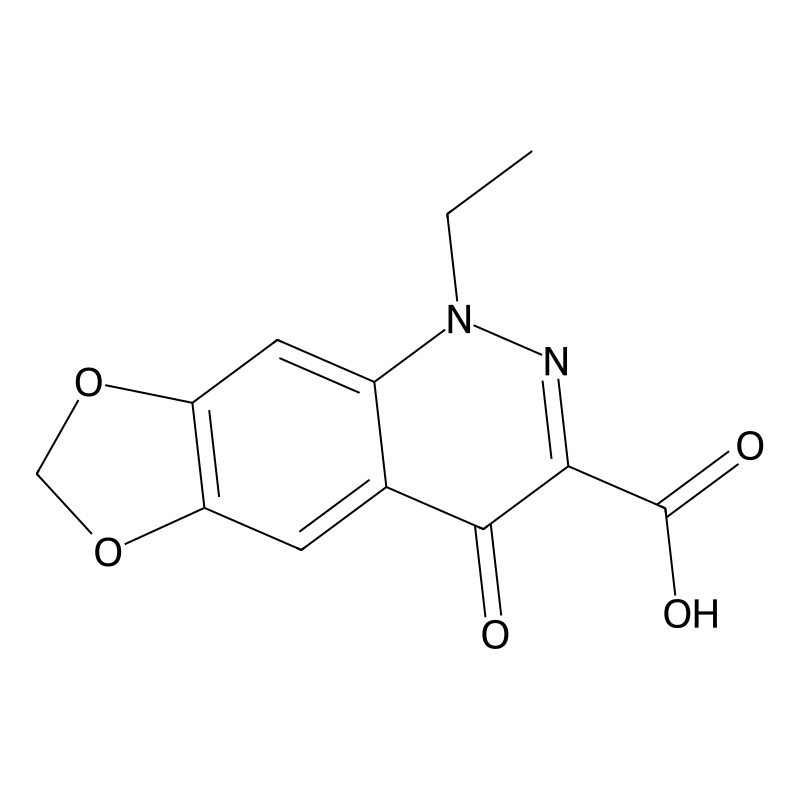

Cinoxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

9.61e-01 g/L

Synonyms

Canonical SMILES

Antibacterial Properties

Cinoxacin belongs to a class of antibiotics called fluoroquinolones. These medications work by inhibiting an enzyme essential for bacterial DNA replication. While not a first-line treatment anymore, researchers can utilize cinoxacin to study its mechanism of action against various bacterial strains and identify potential weaknesses to develop new antibiotics [].

Comparison Studies

Due to its well-understood properties and past clinical use, cinoxacin can serve as a reference point when evaluating the effectiveness of new antibiotics. Researchers can compare the activity of novel drugs against cinoxacin to assess their potency and spectrum of action [].

Environmental Studies

The presence of antibiotics in the environment is a growing concern. Studies have investigated the persistence and degradation of cinoxacin in different environmental matrices such as soil and water. This information helps scientists understand the potential ecological impact of antibiotics and develop strategies for wastewater treatment [].

Chemical Modifications

Cinoxacin's chemical structure can be modified to create new derivatives with potentially improved properties. Researchers can explore these modifications to develop novel antibiotics with broader activity or enhanced resistance to bacterial resistance mechanisms [].

Cinoxacin is a synthetic antibacterial agent belonging to the class of quinolone antibiotics. It was initially developed in the 1970s and is primarily used for treating urinary tract infections. The chemical structure of cinoxacin is characterized by its molecular formula and a molar mass of approximately 262.22 g/mol. The compound is recognized for its bactericidal properties, particularly against gram-negative bacteria, especially those in the Enterobacteriaceae family .

Cinoxacin demonstrates significant biological activity against various gram-negative bacteria. It is particularly effective in treating uncomplicated urinary tract infections caused by strains of Escherichia coli and other Enterobacteriaceae. The drug's effectiveness spans the entire urinary pH range, making it suitable for diverse patient populations . In clinical studies, cinoxacin has been shown to achieve rapid therapeutic concentrations in urine, which enhances its efficacy against urinary pathogens .

Cinoxacin is primarily indicated for the treatment of initial and recurrent uncomplicated urinary tract infections. It is also utilized as a prophylactic agent in women with recurrent urinary tract infections. Despite its effectiveness, cinoxacin has been discontinued in several markets due to safety concerns and the availability of newer antibiotics with improved safety profiles .

Cinoxacin has been studied for its interactions with various substances that may affect its absorption and efficacy. For instance, aluminum phosphate can significantly reduce the absorption of cinoxacin, leading to decreased serum concentrations . Additionally, coadministration with probenecid can prolong the elimination half-life of cinoxacin, necessitating dosage adjustments in patients with renal impairment . Adverse effects are generally mild but can include gastrointestinal disturbances and hypersensitivity reactions .

Cinoxacin shares structural and functional similarities with other quinolone antibiotics. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Nalidixic Acid | C₁₁H₁₁N₃O₃ | Urinary tract infections | First-generation quinolone; less effective than cinoxacin |

| Oxolinic Acid | C₁₁H₉N₃O₃ | Urinary tract infections | Similar activity but lower potency compared to cinoxacin |

| Pipemidic Acid | C₁₂H₁₂N₂O₄ | Urinary tract infections | Enhanced activity against some resistant strains |

| Norfloxacin | C₁₂H₁₃F₂N₃O₄ | Broad-spectrum infections | More potent against gram-positive bacteria |

Cinoxacin stands out due to its rapid attainment of therapeutic concentrations in urine and slightly greater efficacy against certain strains of bacteria compared to nalidixic acid and oxolinic acid .

Historical Synthesis Routes from Precursors

The historical synthesis of cinoxacin has been documented through several key synthetic routes, with the most significant pathway involving the alkylation of 6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acid ethyl ester as the fundamental precursor compound [1] [2]. This foundational approach, first described in United States Patent 3669965, established the core methodology that would serve as the basis for subsequent synthetic developments [3].

The primary historical route begins with the preparation of the key intermediate 6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acid ethyl ester through a multi-step process involving the condensation of appropriately substituted precursors [1]. The synthesis involves starting from 2-nitro-4,5-methylenedioxyacetophenone, which undergoes a series of transformations including hydrogenation to the corresponding amino compound, followed by cyclization reactions to form the cinnoline core structure [3].

The alkylation step, detailed in Example 10 of the original patent, represents the critical transformation that introduces the characteristic ethyl substituent at the nitrogen-1 position [1] [2]. This reaction is conducted under carefully controlled conditions using a stirred suspension of 2.62 grams of the ethyl ester precursor, combined with 2.8 grams of potassium carbonate and 1.4 grams of pulverized sodium hydroxide in 50 milliliters of toluene [1]. The reaction mixture requires the addition of 0.4 grams of methyltrioctylammonium chloride as a phase transfer catalyst, and the temperature is maintained at 100 degrees Celsius throughout the process [1].

The ethyl bromide addition is performed in a stepwise manner, with an initial addition of 1.52 milliliters of ethyl bromide in 5 milliliters of toluene, followed by two additional portions of 0.76 milliliters each at two-hour and three-hour intervals [1]. This sequential addition strategy helps to optimize the reaction efficiency and minimize side product formation. After a total reaction period of four hours, the mixture is cooled to room temperature, and 25 milliliters of water are added for workup procedures [1].

The isolation process involves a two-hour stirring period after water addition, followed by separation of the aqueous phase, filtration, and acidification with hydrochloric acid [1]. This acidification step causes the precipitation of the crude cinoxacin product, which contains approximately 80 percent of the desired 1-ethyl-6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acid [1]. The crude material undergoes further purification through re-precipitation techniques, ultimately yielding 2.05 grams of purified product [1].

Alternative historical approaches have explored different precursor systems and reaction conditions. The synthesis of mesoxalic acid dialkyl ester-3,4-methylenedioxyphenylhydrazone has been investigated as an alternative starting material for the preparation of 1-alkyl-6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acids [4]. This approach involves Friedel-Crafts acylation reactions using carboxylic acid anhydrides as catalysts, followed by heating and subsequent precipitation from alkaline solutions [4].

The development of cinnoline-based synthesis has also been influenced by broader quinolone synthetic methodologies. The Gould-Jacobs method, traditionally used for quinoline synthesis, has been adapted for cinnoline derivatives through modifications that accommodate the nitrogen substitution at position 2 [5]. Similarly, the Camps cyclization reaction has found applications in cinnoline synthesis, particularly for preparing substituted derivatives with enhanced biological activity [5].

Modern Optimization Strategies for Yield Improvement

Contemporary synthetic approaches to cinoxacin have incorporated significant advances in reaction methodology, catalyst design, and process optimization to achieve substantial improvements in both yield and efficiency. These modern strategies represent a paradigm shift from traditional batch processes toward more sustainable and scalable synthetic protocols [6] [7] [8].

Flow chemistry has emerged as one of the most transformative optimization strategies for quinolone and cinnoline synthesis. The development of continuous flow processes has demonstrated remarkable improvements in reaction efficiency, with total residence times reduced from over 24 hours in traditional batch synthesis to as little as 9 minutes in optimized flow systems [6] [8]. This dramatic time reduction is achieved through enhanced heat and mass transfer characteristics inherent in microreactor systems, allowing for precise control of reaction selectivity and minimization of side product formation [6].

The implementation of flow chemistry for ciprofloxacin synthesis, which shares structural similarities with cinoxacin, has provided valuable insights applicable to cinnoline synthesis optimization [6]. The linear sequence of six chemical reactions telescoped in five flow reactors achieved an overall yield of 60 percent, representing a significant improvement over traditional methods while maintaining high product purity [6]. The key to successful continuous operation involves careful selection of reaction conditions that prevent solid formation and maintain solution homogeneity throughout the process [6].

Microwave-assisted synthesis represents another significant advancement in yield optimization strategies. The application of microwave heating to cinnoline synthesis has demonstrated substantial improvements in both reaction rates and product yields [7]. Visible light-promoted synthesis methodologies have achieved excellent yields ranging from 90 to 95 percent for polyfunctionally substituted cinnolines through metal-free photocatalytic processes [7]. These reactions proceed under mild conditions at room temperature, using white light-emitting diode illumination in the presence of catalytic amounts of piperidine [7].

The optimization of catalyst systems has played a crucial role in improving synthetic efficiency. Phase transfer catalysis, utilizing quaternary ammonium salts such as methyltrioctylammonium chloride, has enhanced the efficiency of alkylation reactions by facilitating better contact between organic and aqueous phases [1]. Modern catalyst optimization strategies have expanded beyond traditional phase transfer systems to include transition metal catalysts, organocatalysts, and photocatalysts [7] [9].

Palladium-catalyzed cascade annulation reactions have achieved yields up to 94 percent for benzo[c]cinnoline derivatives through dual carbon-hydrogen activation strategies [10]. These processes demonstrate excellent functional group tolerance, accommodating halogen, methoxy, nitro, ester, and phenol substituents without significant yield reduction [10]. The use of pyridine-type ligands has proven particularly effective in improving reaction efficiency under optimized conditions [10].

Green chemistry principles have been increasingly incorporated into modern synthesis optimization. Solvent reduction strategies, atom-economical transformations, and the elimination of hazardous reagents have become primary considerations in process development [9]. The development of metal-free synthetic pathways has gained particular attention due to concerns about metal contamination in pharmaceutical applications [7].

Temperature and reaction condition optimization has benefited from systematic screening approaches using design of experiments methodologies. The optimization of reaction parameters such as temperature, concentration, catalyst loading, and reaction time has been facilitated by high-throughput screening techniques that allow for rapid evaluation of multiple conditions simultaneously [11] [12].

The implementation of in-line monitoring and control systems has enabled real-time optimization of reaction conditions. Advanced analytical techniques including online high-performance liquid chromatography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy have been integrated into synthetic processes to provide immediate feedback on reaction progress and product quality [8].

Scale-up considerations have become integral to modern optimization strategies. The development of synthetic routes that maintain high efficiency across different scales, from laboratory to industrial production, requires careful attention to heat transfer, mixing characteristics, and safety considerations [8]. Continuous flow processes have demonstrated particular advantages in scale-up applications due to their inherent scalability and improved safety profiles [6].

Structure-Activity Relationship Studies

Structure-activity relationship investigations for cinoxacin and related cinnoline derivatives have provided fundamental insights into the molecular determinants of antibacterial activity, mechanism of action, and selectivity profiles [13] [14] [15]. These studies have systematically examined the contribution of individual structural features to biological activity, establishing clear correlations between molecular structure and therapeutic efficacy [13] [14].

The nitrogen-1 position in cinoxacin, occupied by an ethyl substituent, represents a critical determinant of antibacterial activity [16] [13]. Structure-activity relationship studies have demonstrated that the N-1 ethyl group is essential for maintaining potent activity against gram-negative bacteria, particularly Escherichia coli and Proteus species [17] [13]. Modifications at this position significantly impact both the potency and spectrum of antibacterial activity [16]. The ethyl substituent provides optimal steric and electronic properties for interaction with bacterial DNA gyrase, the primary molecular target of quinolone and cinnoline antibiotics [13].

Comparative studies with other quinolone derivatives have revealed that while cinoxacin maintains the N-1 ethyl substitution pattern, newer fluoroquinolones demonstrate enhanced activity with N-1 cyclopropyl substitution [16] [14]. The cyclopropyl group has emerged as the optimal N-1 substituent due to its favorable combination of steric, spatial, and through-space electronic interactions [16]. This finding has influenced the design of modern quinolone derivatives, though the specific constraints of the cinnoline system may favor different substitution patterns [14].

The carboxylic acid functionality at the C-3 position represents the most critical structural feature for antibacterial activity [13] [14]. This group serves as a primary binding site for DNA gyrase interaction through the formation of a metal-water-amino acid complex involving magnesium ions [14]. Structure-activity relationship studies have consistently demonstrated that modification or removal of the C-3 carboxylic acid group results in complete loss of antibacterial activity [14]. The planarity between the 4-oxo group and the carboxylic acid moiety is essential for proper binding to the enzyme-DNA complex [16].

The C-4 oxo functionality works in conjunction with the C-3 carboxylic acid to form the essential pharmacophore required for DNA gyrase inhibition [13] [14]. These two functional groups together create the binding motif that anchors quinolone and cinnoline molecules to the enzyme-DNA complex through hydrogen bonding and salt bridge interactions [14]. Modifications to the C-4 position that alter or eliminate the ketone functionality invariably result in loss of activity [13].

The methylenedioxy substitution pattern at positions C-6 and C-7 represents a unique structural feature that distinguishes cinoxacin from other quinolone antibiotics [18] [15]. This methylenedioxy bridge contributes to improved pharmacokinetic properties, including enhanced bioavailability and altered metabolism patterns [19]. Structure-activity relationship studies have shown that the methylenedioxy group provides better pharmacokinetic profiles compared to other substitution patterns at these positions [19].

The cinnoline core structure, with nitrogen substitution at position 2, creates a distinct activity profile compared to traditional quinolone antibiotics [16] [15]. This structural modification results in a narrower spectrum of activity, with particular efficacy against gram-negative bacteria but reduced activity against gram-positive organisms [17] [20]. The nitrogen substitution at position 2 affects the electronic distribution within the heterocyclic system, influencing both binding affinity and selectivity [15].

Minimum inhibitory concentration data for cinoxacin demonstrates activity ranges from 0.25 to 16 micrograms per milliliter against susceptible organisms, with optimal activity observed against Escherichia coli and Proteus mirabilis [17] [21]. Comparative studies with nalidixic acid and oxolinic acid reveal that cinoxacin exhibits slightly superior inhibitory and bactericidal activity, with reduced inoculum effects and less inhibition by high serum protein concentrations [17].

Recent structure-activity relationship studies on cinnoline derivatives have explored the impact of various substituents on antimicrobial activity [15] [22]. Halogen-substituted cinnoline derivatives, particularly those containing chlorine or bromine substituents, have demonstrated enhanced activity compared to unsubstituted analogs [15] [22]. The presence of electron-withdrawing groups at specific positions enhances antibacterial potency, while electron-donating substituents generally reduce activity [22].

The development of cinnoline-based chalcones and pyrazoline derivatives has provided additional insights into structure-activity relationships [22]. These hybrid molecules combine the cinnoline core with other pharmacologically active moieties, resulting in compounds with enhanced or modified biological profiles [22]. The most potent derivatives in these series contain 4-chloro, 2-nitro, or 4-nitro substituents, demonstrating the importance of electronic effects in determining activity [22].

Molecular docking studies have provided mechanistic insights into the binding interactions between cinnoline derivatives and their molecular targets [14]. These computational analyses reveal that the cinnoline scaffold adopts specific conformations that optimize interactions with amino acid residues in the quinolone resistance-determining region of DNA gyrase [14]. The binding energy calculations and interaction profiles support the experimental structure-activity relationship observations [14].

Cinoxacin exhibits potent inhibitory activity against bacterial DNA gyrase through a mechanism of action characterized by stabilization of gyrase-DNA cleavage complexes [1] [2] [3]. The compound demonstrates intermediate potency compared to other quinolone antibiotics, with inhibitory concentrations ranging from 4 to 8 micrograms per milliliter against most susceptible Enterobacteriaceae species [1] [4]. This inhibitory activity manifests through the formation of stable ternary complexes between cinoxacin, DNA gyrase, and the target DNA substrate, effectively blocking the religation step of the topoisomerase catalytic cycle [5] [6].

The kinetic profile of cinoxacin-mediated DNA gyrase inhibition reveals concentration-dependent effects, with minimal inhibitory concentrations achieved at levels readily attainable in urinary concentrations during therapeutic administration [3] [7]. Studies demonstrate that cinoxacin binds strongly but reversibly to DNA, interfering with ribonucleic acid synthesis and consequently disrupting protein synthesis pathways [5] [6]. The reversible nature of this binding distinguishes cinoxacin from certain fluoroquinolone agents that form more persistent enzyme-DNA complexes [8].

Comparative kinetic analyses indicate that cinoxacin shares mechanistic similarities with nalidixic acid and oxolinic acid, exhibiting DNA cleavage complex stabilization as the primary mode of gyrase inhibition [9] [4]. The compound demonstrates preferential targeting of the GyrA subunit of DNA gyrase, where it interferes with the breakage-reunion reaction essential for bacterial DNA replication and transcription [10]. Unlike later-generation fluoroquinolones that employ water-metal ion bridge interactions, cinoxacin operates through direct stabilization of the cleavage complex, resulting in the accumulation of double-strand DNA breaks that ultimately prove lethal to bacterial cells [11] [12].

The temporal dynamics of gyrase inhibition by cinoxacin reveal rapid onset of enzyme inactivation, with significant reductions in supercoiling activity observed within minutes of drug exposure [4]. This rapid kinetic profile correlates with the bactericidal properties of cinoxacin observed in clinical isolates, where cell death occurs within hours of achieving therapeutic concentrations [1] [2]. The enzyme-inhibitor complex formation follows classical competitive inhibition kinetics, suggesting direct competition with natural DNA substrates for binding sites on the gyrase holoenzyme [12] [13].

Topoisomerase IV Binding Affinity Studies

Cinoxacin demonstrates secondary inhibitory activity against bacterial topoisomerase IV, although with reduced binding affinity compared to its primary target, DNA gyrase [9] [14]. Binding affinity studies reveal that cinoxacin exhibits inhibitory concentrations against topoisomerase IV in the range of 16 to 32 micromolar, representing approximately 2 to 4-fold reduced potency compared to its activity against DNA gyrase [15] [16]. This selectivity profile positions cinoxacin among the early quinolone compounds that preferentially target DNA gyrase over topoisomerase IV [17] [18].

The molecular basis of cinoxacin binding to topoisomerase IV involves interactions similar to those observed with other quinolone compounds, although the specific binding determinants differ from those employed by later-generation fluoroquinolones [19] [20]. Unlike ciprofloxacin and moxifloxacin, which utilize water-metal ion bridge mechanisms for topoisomerase binding, cinoxacin appears to employ direct protein-DNA interactions that stabilize the cleavage complex through alternative molecular contacts [11] [8]. These binding interactions occur primarily within the quinolone resistance-determining regions of the ParC subunit, where cinoxacin forms stabilizing contacts with key amino acid residues [19] [21].

Kinetic studies of topoisomerase IV inhibition by cinoxacin reveal saturable binding behavior consistent with specific enzyme-inhibitor interactions [14] [15]. The binding affinity measurements demonstrate that cinoxacin can effectively compete with natural DNA substrates for topoisomerase IV binding sites, although higher concentrations are required compared to gyrase inhibition [20] [22]. This differential binding affinity contributes to the selective pressure dynamics observed in bacterial resistance development, where gyrase mutations typically emerge before topoisomerase IV alterations [23] [24].

Comparative binding studies with other topoisomerase IV inhibitors indicate that cinoxacin maintains activity against certain mutant enzymes that exhibit reduced sensitivity to fluoroquinolones [14] [15]. This retained activity against resistant variants suggests that cinoxacin may employ binding mechanisms that are partially independent of the specific resistance mutations commonly observed in clinical isolates [25] [26]. The compound demonstrates measurable inhibitory activity against topoisomerase IV variants harboring mutations in codons 80 and 84 of the ParC subunit, although with reduced efficacy compared to wild-type enzymes [23] [27].

Bacterial Resistance Development Pathways

Bacterial resistance to cinoxacin develops through multiple distinct molecular pathways, with target site modifications representing the most clinically significant mechanism [23] [28] [29]. The primary resistance pathway involves chromosomal mutations in the quinolone resistance-determining regions of the gyrA and parC genes, which encode the active subunits of DNA gyrase and topoisomerase IV, respectively [26] [30] [31]. These mutations typically occur at critical amino acid positions, including serine 83 and aspartic acid 87 in GyrA, and serine 80 and glutamic acid 84 in ParC, resulting in reduced drug binding affinity and consequent resistance [32] [27].

The stepwise accumulation of resistance mutations follows predictable patterns, with initial gyrA mutations conferring low-level resistance that can be amplified by subsequent parC alterations [33] [31]. Single amino acid substitutions in GyrA, such as serine 83 to leucine or aspartic acid 87 to glycine, typically result in 4 to 16-fold increases in minimal inhibitory concentrations [23] [30]. Additional mutations in the parC gene can further elevate resistance levels, with double mutants often exhibiting 32 to 128-fold reductions in cinoxacin susceptibility [26] [27].

Efflux pump-mediated resistance represents a secondary but clinically relevant pathway for cinoxacin resistance development [29] [31]. Overexpression of multidrug resistance efflux systems, particularly the AcrAB-TolC pump complex, contributes to reduced intracellular drug accumulation and consequent resistance [24] [34]. Mutations in regulatory genes such as marR and acrR result in constitutive overexpression of efflux pumps, conferring 2 to 8-fold increases in resistance levels [31] [27]. These efflux-mediated resistance mechanisms often occur in combination with target site mutations, resulting in high-level resistance phenotypes [26] [33].

Plasmid-mediated quinolone resistance mechanisms, while less common for cinoxacin specifically, represent an emerging concern for quinolone resistance dissemination [29] [26]. The qnr gene family encodes proteins that protect DNA gyrase and topoisomerase IV from quinolone inhibition through direct protein-protein interactions [23] [31]. Although qnr-mediated protection typically confers only low-level resistance to cinoxacin, these determinants can facilitate the selection of chromosomal resistance mutations by allowing bacterial survival at intermediate drug concentrations [27]. The horizontal transfer of qnr genes through plasmid conjugation represents a mechanism for rapid resistance dissemination among bacterial populations [26] [33].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.5

Appearance

Melting Point

261 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MB - Other quinolones

J01MB06 - Cinoxacin

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Trirhenium_nonachloride

Biological Half Life

Use Classification

Dates

Targeting quorum sensing by designing azoline derivatives to inhibit the N-hexanoyl homoserine lactone-receptor CviR: Synthesis as well as biological and theoretical evaluations

Alejandro Bucio-Cano, Alicia Reyes-Arellano, José Correa-Basurto, Martiniano Bello, Jenifer Torres-Jaramillo, Héctor Salgado-Zamora, Everardo Curiel-Quesada, Javier Peralta-Cruz, Alcives Avila-SorrosaPMID: 26654469 DOI: 10.1016/j.bmc.2015.10.046

Abstract

To counteract bacterial resistance, we investigated the interruption of quorum sensing mediated by non-classical bioisosteres of the N-hexanoyl homoserine lactone with an azoline core. For this purpose, a set of selected 2-substituted azolines was synthesized, establishing the basis for a new protocol to synthesize 2-amino imidazolines. The synthesized compounds were evaluated as inhibitors of violacein production in Chromobacterium violaceum. Theoretical studies on bioisostere-protein interactions were performed using CviR. The results show that some azolines decreased violacein production, suggesting an antiquorum sensing profile against Gram-negative bacteria. Docking and molecular dynamic simulations together with binding free energy calculations revealed the exact binding and inhibitory profiles. These theoretical results show relationship with the in vitro activity of the azoline series.Synthesis of amino acid derivatives of quinolone antibiotics

Alan R Katritzky, Munawar Ali Munawar, Judit Kovacs, Levan KhelashviliPMID: 19462046 DOI: 10.1039/b900762h

Abstract

Optically pure conjugates of quinolone antibiotics with naturally occurring amino acids are synthesized in 40-98% yields.Synthesis, primary photophysical and antibacterial properties of naphthyl ester cinoxacin and nalidixic acid derivatives

Franklin Vargas, Tamara Zoltan, Carlos Rivas, Alvaro Ramirez, Tulynan Cordero, Yrene Díaz, Carla Izzo, Ylec M Cárdenas, Verónica López, Lubimar Gómez, Jessenia Ortega, Alberto FuentesPMID: 18562206 DOI: 10.1016/j.jphotobiol.2008.05.001

Abstract

We have synthesized two naphthyl ester quinolone derivates and determined their ability to generate reactive oxygen species (ROS) such as (1)O(2), ()OH, H(2)O(2) upon photolysis with UV-A light. The ability of cinoxacin (1) and nalidixic acid (2), and their naphthyl ester derivatives (3 and 4) to generate a dose-dependent amount of singlet oxygen and ROS (()(-)O(2), ()OH) in cell-free systems was detected by histidine assay and by luminol-enhanced chemiluminescence (LCL), respectively. Their electronic absorption and emission spectra were quantified and their photostability was determined. Their tendency to generate peroxidic derivative species showed the following order: 3>4; in contrast, their ability to generate singlet oxygen was 4>3 and these were better sensitizers than their parent quinolones 1 and 2. The antibacterial activity in darkness and under irradiation of compounds 3 and 4 was tested on Escherichia coli and compared with that of their parent compounds. An enhanced antibacterial activity by irradiation of the naphthyl esters of cinoxacin and nalidixic acid on E. coli was observed.Improved susceptibilities to cinoxacin and other antimicrobial agents of some Providencia species re-identified on the basis of fermentation of polyhydric alcohols

G Cornaglia, M Mistretta, B Dainelli, G SattaPMID: 16312291 DOI:

Abstract

Structure and medium effects on the photochemical behavior of nonfluorinated quinolone antibiotics

Paulina Pávez, Bárbara Herrera, Alejandro Toro-Labbé, María Victoria EncinasPMID: 17132068 DOI: 10.1562/2006-08-21-RA-1009

Abstract

The photophysical behavior of the quinolone antibiotics, oxolinic (OX), cinoxacin (CNX) and pipemidic (PM) acids was studied as a function of pH and solvent properties. The ground state of these compounds exhibits different protonated forms, which also exist in the first excited states. Theoretical calculations of the Fukui indexes allowed to assigning the different protonation equilibria. The pK values indicate that the acidity of the 3-carboxylic and 4-carbonyl groups increases with the N-atom at position 2 in CNX. It has been found that fluorescence properties are strongly affected by pH, the more fluorescent species is that with protonated carboxylic acid, protonated species at the carbonyl group and the totally deprotonated form present very low fluorescence. The fluorescence behavior also depends on the chemical structure of the quinolone and on the solvent properties. The analysis of the solvent effect on the maximum and the width of the fluorescence band of OX, using the linear solvent-energy relation solvatochromic equation, indicates that the polarizability and hydrogen bond donor ability are the parameters that condition the spectral changes. The hydrogen bond acceptor ability of the solvents also contributes to the spectral shifts of CNX. The compound bearing the piperazinyl group at the position 7, PM only is fluorescent in high protic solvents. These results are discussed in terms of the competition between the intra- and intermolecular hydrogen bonds. The irradiation of OX, CNX and PM using 300 nm UV light led to a very low photodecomposition rate. Under the same conditions the nalidixic acid (NA), a structurally related quinolone, photodecomposes two orders of magnitude faster.Selective action of fluoroquinolones against intracellular amastigotes of Leishmania (Viannia) panamensis in vitro

Ibeth C Romero, Nancy G Saravia, John WalkerPMID: 16539034 DOI: 10.1645/GE-3489.1

Abstract

We have demonstrated that fluoroquinolones, a class of antibacterial agents that act through inhibition of type II DNA topoisomerases, exert selective action against intracellular amastigotes of Leishmania (Viannia) panamensis at concentrations that are achievable in vivo. Drug cytotoxicity assays employing the luciferase reporter gene revealed that intracellular amastigotes were 6.6- to 25.9-fold more sensitive than human macrophages (P < 0.05) to second-generation fluoroquinolones in vitro. The most selective agents (enoxacin and ciprofloxacin) exhibited 2 orders of magnitude greater potency against parasites (50% effective dose [ED50] = 54.9-83.4 microM) than host cells (ED50 = 1,425-1,740 microM). Linear regression analysis of ED50 data confirmed a complete lack of correlation (r = 0.001) between the relative drug sensitivities of parasites and host cells. A potential relationship between the structures of fluoroquinolones and their relative leishmanicidal activities was observed. The key substituents of the basic pyridone beta-carboxylic acid nucleus accounting for enhanced antiparasite potency and selectivity appear to be a nitrogen at position 8 of the bicyclic nucleus (enoxacin), a cyclopropyl substituent at the R1 site (ciprofloxacin), and linkage of the R1 and X8 groups by a CH3CHO bridge to form a tricyclic compound (ofloxacin). These findings support the potential of fluoroquinolones and derivatives as novel antileishmanials and encourage their clinical evaluation.Endosymbiotic alga from green hydra under the influence of cinoxacin

G Kovacević, M Kalafatić, N LjubesićPMID: 16295658 DOI: 10.1007/BF02931567

Abstract

Cinoxacin (Cxn) showed a strong effect on the endosymbiotic alga Chlorella; it was significantly damaged. Changes in algal color, position, structure and ultrastructure were found. In some algal cells ultrastructures were completely destroyed. The antichloroplastal and antimitochondrial effect was especially expressed. Damage to the thylakoid system of chloroplasts was more pronounced with increasing Cxn concentration. Some of the mitochondria were swollen and some of them were completely destroyed. From the evolutionary point of view, the correlation between antibacterial, and antichloroplastal and antimitochondrial effect of Cxn points to the evolutionary connection of chloroplasts and mitochondria with eubacteria.Vibrational spectroscopic characterization of fluoroquinolones

U Neugebauer, A Szeghalmi, M Schmitt, W Kiefer, J Popp, U HolzgrabePMID: 15820884 DOI: 10.1016/j.saa.2004.11.014

Abstract

Quinolones are important gyrase inhibitors. Even though they are used as active agents in many antibiotics, the detailed mechanism of action on a molecular level is so far not known. It is of greatest interest to shed light on this drug-target interaction to provide useful information in the fight against growing resistances and obtain new insights for the development of new powerful drugs. To reach this goal, on a first step it is essential to understand the structural characteristics of the drugs and the effects that are caused by the environment in detail. In this work we report on Raman spectroscopical investigations of a variety of gyrase inhibitors (nalidixic acid, oxolinic acid, cinoxacin, flumequine, norfloxacin, ciprofloxacin, lomefloxacin, ofloxacin, enoxacin, sarafloxacin and moxifloxacin) by means of micro-Raman spectroscopy excited with various excitation wavelengths, both in the off-resonance region (532, 633, 830 and 1064 nm) and in the resonance region (resonance Raman spectroscopy at 244, 257 and 275 nm). Furthermore DFT calculations were performed to assign the vibrational modes, as well as for an identification of intramolecular hydrogen bonding motifs. The effect of small changes in the drug environment was studied by adding successively small amounts of water until physiological low concentrations of the drugs in aqueous solution were obtained. At these low concentrations resonance Raman spectroscopy proved to be a useful and sensitive technique. Supplementary information was obtained from IR and UV/vis spectroscopy.Corneal and scleral permeability of quinolones--a pharmacokinetics study

Ming-Cheng Tai, Da-Wen Lu, Chiao-Hsi ChiangPMID: 14733712 DOI: 10.1089/108076803322660468

Abstract

To investigate the corneal and scleral permeability of nalidixic acid and synthesized fluoroquinolones and their in vivo pharmacokinetics in rabbits.The corneal and scleral permeability coefficients of ciprofloxacin, norfloxacin, cinoxacin, enoxacin, and ofloxacin were determined in rabbits using high performance liquid chromatography (HPLC). The aqueous humor levels of norfloxacin and ciprofloxacin were measured separately by topical instillation of 0.3% solutions of the two drugs onto rabbit eyes.

Nalidixic acid had a higher corneal permeability coefficient (17.3 +/- 3.56 x 10(-6) cm/second) than all other drugs tested (p < 0.01). Corneal permeability coefficients in rabbits among ciprofloxacin, norfloxacin, cinoxacin, enoxacin, and ofloxacin were not significantly different (p > 0.1). Comparing the corneal and scleral permeability coefficients, only values for nalidixic acid were not significantly different (17.35 +/- 3.56 x l0(-6) cm/second versus 22.69 +/- 5.19 x 10(-6) cm/second, p > 0.05), while all other drugs had scleral permeability coefficients 8 to 10 times greater than corneal permeability coefficients. The mean aqueous humor concentration of norfloxacin and ciprofloxacin at 60 minutes to 180 minutes after instillation was around 0.3 microg/mL, a value higher than MIC90 of most bacteria.

The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents

Frederic Collin, Anthony MaxwellPMID: 31181289 DOI: 10.1016/j.jmb.2019.05.050